(2E)-3-[5-bromo-2-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid
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Overview
Description
(E)-3-[5-BROMO-2-(2-ETHOXY-2-OXOETHOXY)PHENYL]-2-PROPENOIC ACID is an organic compound characterized by its unique structure, which includes a brominated phenyl ring and an ethoxy-oxoethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-BROMO-2-(2-ETHOXY-2-OXOETHOXY)PHENYL]-2-PROPENOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a phenyl ring followed by the introduction of the ethoxy-oxoethoxy group. The final step involves the formation of the propenoic acid moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[5-BROMO-2-(2-ETHOXY-2-OXOETHOXY)PHENYL]-2-PROPENOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(E)-3-[5-BROMO-2-(2-ETHOXY-2-OXOETHOXY)PHENYL]-2-PROPENOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-[5-BROMO-2-(2-ETHOXY-2-OXOETHOXY)PHENYL]-2-PROPENOIC ACID involves its interaction with specific molecular targets. The brominated phenyl ring and the ethoxy-oxoethoxy group can interact with enzymes or receptors, modulating their activity. The propenoic acid moiety may also play a role in binding to active sites or influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[5-BROMO-2-(2-METHOXY-2-OXOETHOXY)PHENYL]-2-PROPENOIC ACID: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-3-[5-CHLORO-2-(2-ETHOXY-2-OXOETHOXY)PHENYL]-2-PROPENOIC ACID: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(E)-3-[5-BROMO-2-(2-ETHOXY-2-OXOETHOXY)PHENYL]-2-PROPENOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the ethoxy-oxoethoxy group can influence its reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H13BrO5 |
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Molecular Weight |
329.14 g/mol |
IUPAC Name |
(E)-3-[5-bromo-2-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H13BrO5/c1-2-18-13(17)8-19-11-5-4-10(14)7-9(11)3-6-12(15)16/h3-7H,2,8H2,1H3,(H,15,16)/b6-3+ |
InChI Key |
XTGVULDSOWPACF-ZZXKWVIFSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)/C=C/C(=O)O |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C=CC(=O)O |
Origin of Product |
United States |
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